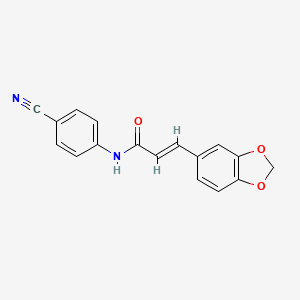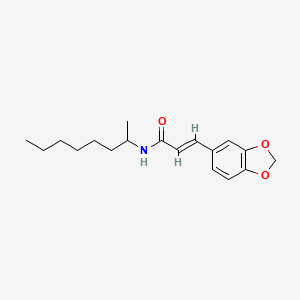![molecular formula C20H18N2O3S B11015972 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11015972.png)
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone.
Formation of the Carboxamide Group: The final step involves the reaction of the chalcone with an amine under acidic conditions to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxyphenyl)vinyl]benzamide
- N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide
Uniqueness
N-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL-4-PHENYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and biological effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-22-18(15-6-4-3-5-7-15)19(26-13)20(24)21-12-17(23)14-8-10-16(25-2)11-9-14/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
OEEOGTNCAYFQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NCC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11015891.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11015898.png)


![(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11015923.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015925.png)
![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one](/img/structure/B11015937.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015938.png)
![(2E)-N-[4-(acetylamino)phenyl]-2,3-diphenylprop-2-enamide](/img/structure/B11015945.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11015953.png)
![(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11015963.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015965.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide](/img/structure/B11015976.png)

